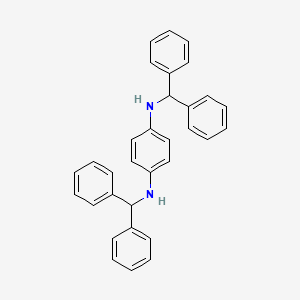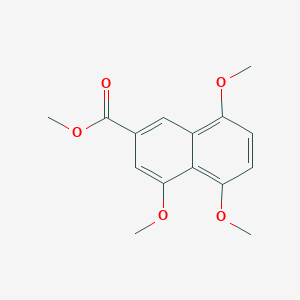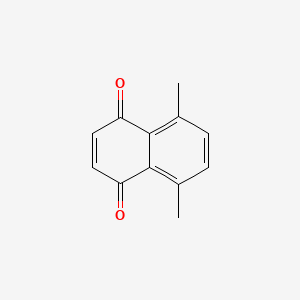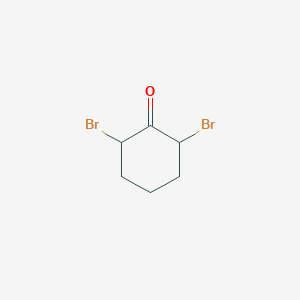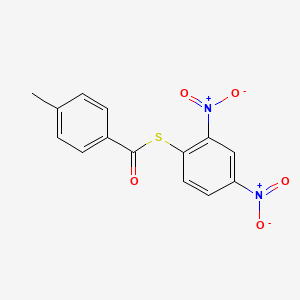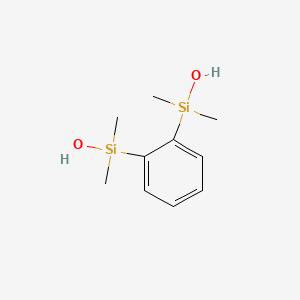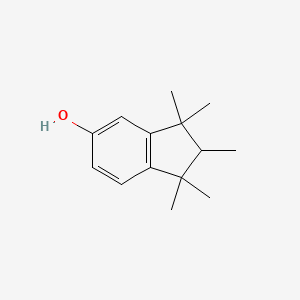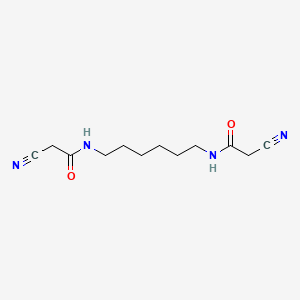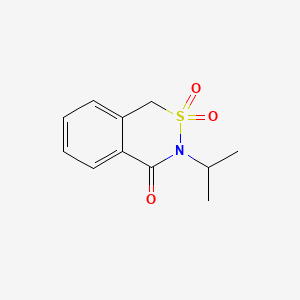
1H-2,3-Benzothiazin-4(3H)-one, 3-isopropyl-, 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-2,3-Benzothiazin-4(3H)-one, 3-isopropyl-, 2,2-dioxide is a chemical compound belonging to the benzothiazine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2,3-Benzothiazin-4(3H)-one, 3-isopropyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using sulfur-containing reagents to form the thiazine ring.
Isopropylation: Introducing the isopropyl group through alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: For controlled synthesis.
Continuous Flow Reactors: For efficient and scalable production.
化学反应分析
Types of Reactions
1H-2,3-Benzothiazin-4(3H)-one, 3-isopropyl-, 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiazine ring.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for specific transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazine derivatives.
Substitution: Formation of various substituted benzothiazine derivatives.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of 1H-2,3-Benzothiazin-4(3H)-one, 3-isopropyl-, 2,2-dioxide involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
1H-2,3-Benzothiazin-4(3H)-one, 2,2-dioxide: Lacks the isopropyl group.
1H-2,3-Benzothiazin-4(3H)-one, 3-methyl-, 2,2-dioxide: Contains a methyl group instead of an isopropyl group.
Uniqueness
1H-2,3-Benzothiazin-4(3H)-one, 3-isopropyl-, 2,2-dioxide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
31846-46-5 |
|---|---|
分子式 |
C11H13NO3S |
分子量 |
239.29 g/mol |
IUPAC 名称 |
2,2-dioxo-3-propan-2-yl-1H-2λ6,3-benzothiazin-4-one |
InChI |
InChI=1S/C11H13NO3S/c1-8(2)12-11(13)10-6-4-3-5-9(10)7-16(12,14)15/h3-6,8H,7H2,1-2H3 |
InChI 键 |
JIQOPFIEDZPLQT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=O)C2=CC=CC=C2CS1(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)


